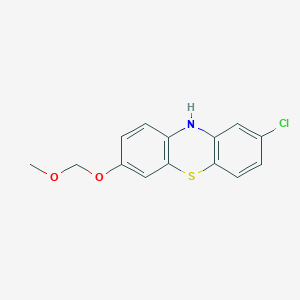

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a chlorine atom at the second position and a methoxymethoxy group at the seventh position on the phenothiazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine typically involves the chlorination of phenothiazine followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. Flow reactors are advantageous as they offer precise control over reaction parameters, improved mixing, and enhanced heat and mass transfer .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Phenothiazine sulfoxides or sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Phenothiazine derivatives with substituted nucleophiles.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₉H₁₇ClN₂O₂S

- Molecular Weight : 384.95 g/mol

- Solubility : Soluble in chloroform, dichloromethane (DCM), ethyl acetate, and methanol .

The structure of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine features a phenothiazine core, which is known for its diverse biological activities. The substitution pattern on the phenothiazine ring is crucial for its pharmacological properties.

Synthesis of Active Pharmaceutical Ingredients (APIs)

One of the primary applications of this compound is as an intermediate in the synthesis of various APIs. It is particularly noted for its role in producing:

- 7-Hydroxydemethylprochlorperazine : An active metabolite of prochlorperazine, which is used as an antipsychotic and antiemetic agent.

- Atypical Antipsychotics : Its structure allows for modifications that lead to the development of new antipsychotic drugs with improved efficacy and reduced side effects .

Biological Investigations

Recent studies have highlighted the potential of phenothiazine derivatives, including this compound, as selective inhibitors of histone deacetylases (HDACs).

Histone Deacetylase Inhibition

Phenothiazines have been identified as promising candidates for HDAC6 inhibition, which plays a crucial role in cancer therapy:

- Potent Inhibitors : Compounds derived from phenothiazines have shown high selectivity and potency against HDAC6, with some analogues demonstrating IC₅₀ values in the low nanomolar range (e.g., 22 nM) and selectivity factors exceeding 500-fold over other HDACs .

- Mechanism of Action : The binding interactions between these compounds and HDAC enzymes have been elucidated through molecular modeling studies, confirming their potential as therapeutic agents against various cancers.

Case Studies and Research Findings

Several studies have documented the efficacy of phenothiazine derivatives in preclinical models:

- Neuroprotective Effects : Certain phenothiazine-based compounds have been shown to reduce stroke-induced brain infarction and cognitive deficits in animal models, demonstrating their neuroprotective properties .

- Cancer Cell Line Studies : Research has illustrated that phenothiazine derivatives can inhibit growth in various cancer cell lines, suggesting their utility in oncology .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine involves interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit enzymes involved in critical cellular pathways, contributing to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-7-methoxy-3-methylquinoline

- 4-Chloro-7-methoxy-2-methylquinoline

- 2-Chloro-6-ethoxy-3-methylquinoline

Uniqueness

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethoxy group enhances its solubility and reactivity compared to other phenothiazine derivatives .

Biologische Aktivität

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, including antipsychotic, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound based on recent studies and findings.

Molecular Formula: C15H15ClN2O2S

Molecular Weight: 320.81 g/mol

IUPAC Name: this compound

The biological activity of phenothiazine derivatives often involves multiple mechanisms, including:

- Dopamine Receptor Antagonism: Many phenothiazines act as antagonists at dopamine receptors, which is critical for their antipsychotic effects.

- Cholinesterase Inhibition: Some derivatives exhibit cholinesterase inhibitory activity, which can be beneficial in treating neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity: Phenothiazine derivatives have shown potential as antioxidants, protecting cells from oxidative stress.

Antitumor Activity

Research has indicated that phenothiazine derivatives possess significant antitumor activity. A study evaluated the effects of various phenothiazines on HEp-2 tumor cells and found that 2-chloro derivatives exhibited varying degrees of cytotoxicity. The TCID50 (the concentration required to kill 50% of the cells) for 2-chloro derivatives was noted to be significantly lower than that of non-substituted phenothiazines, indicating enhanced potency due to chlorine substitution .

| Compound | TCID50 (µg/mL) |

|---|---|

| 2-Chloro-10H-phenothiazine | 62.5 |

| 10-[4-(phthalimido)butyl]-10H-phenothiazine | 7.8 |

| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl) butyl-1-urea | 7.8 |

Neuroprotective Effects

In addition to antitumor properties, studies have suggested that this compound may exhibit neuroprotective effects by inhibiting cholinesterases and reducing amyloid aggregation, which are critical factors in Alzheimer's disease pathology . This dual action suggests potential therapeutic applications in neurodegenerative conditions.

Study on Cholinesterase Inhibition

A recent study investigated the cholinesterase inhibitory activity of phenothiazine derivatives, including this compound. The results demonstrated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential for use in Alzheimer's treatment .

Antioxidant Activity Assessment

Another study assessed the antioxidant properties of various phenothiazines, revealing that compounds similar to this compound showed considerable antioxidant activity in vitro. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where lower IC50 values indicated higher antioxidant capacity .

Eigenschaften

IUPAC Name |

2-chloro-7-(methoxymethoxy)-10H-phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2S/c1-17-8-18-10-3-4-11-14(7-10)19-13-5-2-9(15)6-12(13)16-11/h2-7,16H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLOTTRGIFDJHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.